molecular formula C13H12BrNO3 B1613520 Ethyl 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylate CAS No. 954230-26-3

Ethyl 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylate

Cat. No.: B1613520
CAS No.: 954230-26-3
M. Wt: 310.14 g/mol
InChI Key: NRIXSBIOTXLVAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characterization of Ethyl 3-(4-Bromophenyl)-5-Methylisoxazole-4-Carboxylate

Molecular Architecture and Crystallographic Analysis

This compound (C₁₃H₁₂BrNO₃) is a heterocyclic compound featuring a fused isoxazole ring substituted with a 4-bromophenyl group at position 3, a methyl group at position 5, and an ethyl ester moiety at position 4. Its molecular architecture combines aromaticity from the isoxazole core with steric and electronic contributions from the substituents.

Crystallographic Data and Packing

While direct crystallographic data for this compound is limited, analogous bromophenyl-substituted heterocycles provide insights into its structural behavior. For example, 1-(4-bromophenyl)but-3-yn-1-one crystallizes in the monoclinic space group P2₁/ⁿ with planar geometry, indicating potential similarities in the bromophenyl group’s spatial arrangement. The isoxazole ring’s planarity is critical, as seen in methyl 4-amino-3-methoxyisoxazole-5-carboxylate, which adopts a nearly flat conformation (r.m.s. deviation = 0.029 Å) due to resonance stabilization.

Key structural features include:

  • Dihedral angles : The angle between the bromophenyl ring and the isoxazole plane is likely near orthogonality, as observed in anthracene-isoxazole hybrids (88.67°–85.64°).
  • Intermolecular interactions : Weak C–H···O hydrogen bonds and π-π stacking dominate, as seen in related brominated compounds.
Parameter Value Source
Molecular formula C₁₃H₁₂BrNO₃
Molecular weight 310.14 g/mol
SMILES O=C(OCC)C1=C(C)ON=C1C2=CC=C(Br)C=C2
Space group (analogous) P2₁/ⁿ (monoclinic)
Substituent Effects on Geometry

The 4-bromophenyl group introduces electron-withdrawing effects, polarizing the isoxazole ring. The methyl group at position 5 donates electron density, creating a push-pull electronic environment. This balance likely stabilizes the planar conformation of the isoxazole ring, as observed in similar systems.

Electronic Configuration and Resonance Stabilization

Isoxazole is an aromatic heterocycle with six π-electrons, fulfilling Hückel’s rule. In this compound, resonance stabilization involves delocalization of electrons across the isoxazole ring and interactions with substituents.

Resonance Structures

The isoxazole ring exhibits resonance between two canonical forms:

  • Form 1 : Nitrogen bears a lone pair, and oxygen is double-bonded to carbon.
  • Form 2 : Oxygen bears a lone pair, and nitrogen is double-bonded to carbon.

This delocalization extends to the ethyl ester group, which participates in conjugation through the carbonyl oxygen. The 4-bromophenyl group withdraws electron density via inductive effects, enhancing the ring’s electrophilicity.

Spectroscopic Evidence

NMR data for related brominated isoxazoles reveal characteristic chemical shifts:

  • ¹H NMR : The H-4 proton (adjacent to the methyl group) resonates upfield due to electron-donating effects, while the bromophenyl protons show downfield shifts from deshielding.
  • ¹³C NMR : The carbonyl carbon of the ester group appears near δ 170 ppm, consistent with conjugation.
Substituent Position Effect on H-4 (δ, ppm) Mechanism
5-Methyl (C5) Upfield shift (~δ 6.48) Electron donation via CH₃
4-Ethyl ester (C4) Downfield shift (δ 7.31–7.67) Conjugation with carbonyl
3-Bromophenyl (C3) Downfield shift (δ 7.62–7.67) Electron withdrawal via Br

Comparative Analysis with Ortho- and Meta-Bromophenyl Isoxazole Isomers

The regiochemistry of the bromophenyl group significantly impacts steric, electronic, and physicochemical properties.

Electronic and Steric Effects
  • Para-bromo (target compound) :
    • Advantages : Optimal electronic alignment for resonance stabilization, minimal steric hindrance.
    • Disadvantages : Reduced reactivity toward electrophilic substitution due to electron withdrawal.
  • Ortho-bromo :
    • Advantages : Increased steric bulk may hinder undesired side reactions.
    • Disadvantages : Steric clashes with the isoxazole ring, potential distortion of planarity.
  • Meta-bromo :
    • Advantages : Intermediate electronic effects.
    • Disadvantages : Reduced symmetry, lower solubility in polar solvents.
Crystal Packing and Reactivity

Para-bromo derivatives typically exhibit stronger π-π interactions, favoring crystallization. Ortho and meta isomers may display weaker intermolecular forces due to disrupted stacking. In reactivity, para-bromo compounds often show higher stability in acidic or nucleophilic conditions, while ortho derivatives may undergo faster hydrolysis due to proximity to the ester group.

Isomer Key Property Value/Description
Para Solubility (DMSO) High (polar aprotic solvent)
Ortho Thermal stability (Tg) Lower due to steric strain
Meta Reactivity toward nucleophiles Moderate (balanced electronic effects)

Properties

IUPAC Name

ethyl 3-(4-bromophenyl)-5-methyl-1,2-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO3/c1-3-17-13(16)11-8(2)18-15-12(11)9-4-6-10(14)7-5-9/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRIXSBIOTXLVAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(ON=C1C2=CC=C(C=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00624543
Record name Ethyl 3-(4-bromophenyl)-5-methyl-1,2-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00624543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954230-26-3
Record name Ethyl 3-(4-bromophenyl)-5-methyl-1,2-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00624543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of 4-Bromoacetophenone-Derived Oxime

One common approach begins with the conversion of 4-bromoacetophenone to its oxime by reaction with hydroxylamine hydrochloride under basic or mildly acidic conditions. This oxime intermediate undergoes cyclization to form the isoxazole ring.

  • Reaction conditions: Acidic medium (e.g., acetic acid or sulfuric acid), elevated temperature (around 80–120°C).
  • Mechanism: The oxime reacts intramolecularly with the keto group or an activated ester moiety to close the five-membered isoxazole ring.
  • Outcome: Formation of 3-(4-bromophenyl)-5-methylisoxazole intermediate with an ester group at the 4-position.

Alternative Cyclization Using Hydrazides and Phosphorus Oxychloride

Another method involves cyclization of hydrazide derivatives of benzoic acid analogs using phosphorus oxychloride at elevated temperatures (~120°C), which promotes ring closure to the isoxazole core.

Optimization and Industrial Considerations

  • Continuous flow reactors have been employed to improve scalability and reproducibility, allowing better control over temperature and reaction time.
  • Solvent choice is critical; polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred to enhance solubility and reaction rates.
  • Microwave-assisted synthesis has been demonstrated to reduce reaction times from several hours to under an hour, increasing yields by 15–20% and reducing byproduct formation.
  • Use of ionic liquids as solvents can improve regioselectivity during cyclization steps.

Comparative Data on Synthesis Techniques

Parameter Traditional Method Microwave-Assisted Method
Reaction Time 6–8 hours 20–30 minutes
Yield 65–70% 80–85%
Byproduct Formation 5–7% <2%
Typical Solvents Ethanol, Acetic acid, DMF Ionic liquids, DMF
Temperature Range 80–120°C 100–130°C (microwave heating)

Detailed Experimental Findings

  • Regioselectivity: Ensuring bromine substitution at the 4-position of the phenyl ring is critical. Analytical techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor reaction progress and detect isomeric byproducts (e.g., 3-bromophenyl isomers).
  • Side Reactions: Bromine atoms may undergo undesired coupling or oxidation. Performing reactions under inert atmospheres (nitrogen or argon) and using anhydrous solvents minimizes these side reactions.
  • Purification: Column chromatography using ethyl acetate/hexane gradients or reverse-phase HPLC effectively separates the target compound from impurities.

Structural and Spectroscopic Characterization

Characterization confirms the successful synthesis and purity of the compound:

Technique Purpose Typical Observations
1H and 13C NMR Confirm substitution pattern and ring structure Signals corresponding to methyl (δ ~2.3 ppm), aromatic protons (δ 7.3–7.6 ppm), and ethyl ester (δ 1.3 ppm triplet, 4.2 ppm quartet)
Mass Spectrometry Molecular weight confirmation Molecular ion peak at m/z consistent with C13H12BrNO3 (310.14 g/mol)
X-ray Crystallography Unambiguous structural confirmation Confirms isoxazole ring geometry and bromophenyl substitution
IR Spectroscopy Functional group identification Strong ester carbonyl absorption near 1725 cm⁻¹

Summary Table of Key Synthetic Steps

Step No. Reaction Type Reagents/Conditions Product/Intermediate Notes
1 Oxime formation 4-Bromoacetophenone + NH2OH·HCl, base 4-Bromoacetophenone oxime Typically aqueous or alcoholic solvent
2 Cyclization Acidic medium, heat (80–120°C) Isoxazole ring formation Controls regioselectivity
3 Esterification Ethanol, acid catalyst Ethyl ester derivative May be performed before or after cyclization
4 Purification Chromatography (silica gel, HPLC) Pure Ethyl 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylate Ensures removal of isomers and impurities

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by other groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the bromine atom can be replaced by various aryl or alkyl groups, leading to the formation of new isoxazole derivatives.

Scientific Research Applications

Ethyl 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylate involves its interaction with specific molecular targets. The bromophenyl group can interact with various enzymes and receptors, potentially inhibiting their activity. The isoxazole ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : Ethyl 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylate
  • Molecular Formula: C₁₃H₁₂BrNO₃
  • Molecular Weight : 310.14 g/mol

Structural Features :

  • The compound consists of an isoxazole ring substituted at position 3 with a 4-bromophenyl group and at position 5 with a methyl group. The ethyl ester at position 4 enhances solubility and modulates electronic properties.

Comparison with Structural Analogs

Physicochemical Properties

Compound Name Substituents (Position) Molecular Weight (g/mol) logP Key Structural Differences Reference
This compound 4-Bromophenyl (3), Methyl (5) 310.14 N/A Bromine enhances lipophilicity
Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate 4-Fluorophenyl (3) 249.24 N/A Fluorine increases electronegativity
Ethyl 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylate 2-Cl,6-F (phenyl) 283.68 2.97 Halogen ortho/meta positioning
Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate 4-Bromophenyl (3), Methyl ester (5) 296.11 N/A Ester position alters dipole moment

Key Observations :

  • Ester Position : Moving the ester from position 4 (target compound) to 5 (e.g., Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate) reduces steric hindrance, possibly enhancing reactivity .

SAR Highlights :

  • Bromophenyl vs. Fluorophenyl : Bromine’s larger atomic radius may improve DNA intercalation, whereas fluorine’s electronegativity could enhance hydrogen bonding .
  • Ester vs. Amide : Carboxamide derivatives (e.g., compound 39i) show reduced cytotoxicity, possibly due to decreased cell permeability compared to ester analogs .

Crystallographic and Solid-State Properties

Compound Crystal Packing Features Interaction Distances (Å) Reference
This compound Edge-to-face π-stacking; C-H⋯O/N interactions 3.119–5.116
Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate No significant π-stacking; weak van der Waals interactions N/A

Implications :

    Biological Activity

    Ethyl 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, biological effects, and relevant research findings, supported by data tables and case studies.

    Chemical Structure and Properties

    The compound features a five-membered isoxazole ring, an ethyl ester functional group, and a bromophenyl substituent. The structural characteristics are crucial for its interaction with biological targets. The presence of the bromine atom enhances the compound's reactivity and binding affinity to enzymes and receptors.

    The biological activity of this compound is attributed to its ability to bind to specific enzymes and receptors, modulating their activity. The bromophenyl group is particularly important for enhancing interactions with target molecules, which can lead to various therapeutic effects.

    Antimicrobial Activity

    Research indicates that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, demonstrating significant inhibition of growth. The structural features facilitate binding to bacterial enzymes, contributing to its effectiveness.

    Anticancer Properties

    The compound has shown promising results in anticancer studies, particularly against breast cancer cell lines such as MCF-7 and MDA-MB-231. It induces apoptosis and inhibits cell proliferation, with studies suggesting that it may work synergistically with other chemotherapeutic agents like doxorubicin.

    Cell Line IC50 (µM) Combination Agent Effect
    MCF-715DoxorubicinSynergistic cytotoxicity
    MDA-MB-23120NoneSignificant apoptosis

    Anti-inflammatory Activity

    Studies have also explored the compound's potential as an anti-inflammatory agent. It has been shown to inhibit specific enzymes involved in inflammatory pathways, suggesting a mechanism that could reduce inflammation and associated pain.

    Case Studies and Research Findings

    • Anticancer Activity : A study evaluated the compound's effects on breast cancer cell lines. Results indicated significant cytotoxicity, especially when combined with doxorubicin, suggesting a synergistic effect.
    • Enzyme Inhibition : Research focused on the compound's ability to inhibit enzymes linked to inflammation. The findings highlighted its potential as an anti-inflammatory agent by modulating enzyme activity.
    • Antimicrobial Studies : Various studies have tested the compound against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing effective inhibition at concentrations below 50 µg/mL.

    Q & A

    Q. What are the established synthetic routes for Ethyl 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylate?

    Methodological Answer: Synthesis typically involves cyclization of a nitrile oxide intermediate with an alkyne, followed by esterification. For example:

    • Step 1: Generate a nitrile oxide from 4-bromobenzaldehyde derivatives via reaction with hydroxylamine.
    • Step 2: Cyclize with a methyl-substituted alkyne (e.g., ethyl propiolate) under reflux in ethanol or acetonitrile.
    • Step 3: Optimize yield by controlling reaction time (6–12 hours) and temperature (60–80°C). Monitor purity via TLC and confirm structure using 1H NMR^1 \text{H NMR} (e.g., characteristic ester signals at δ 4.2–4.4 ppm and methyl groups at δ 2.5–2.7 ppm) .

    Q. How is the molecular structure of this compound characterized experimentally?

    Methodological Answer: Key techniques include:

    • X-ray crystallography: Use SHELX programs for structure refinement. For example, triclinic crystal systems (space group P1P1) with unit cell parameters a=10.01A˚,b=12.61A˚,c=14.95A˚a = 10.01 \, \text{Å}, b = 12.61 \, \text{Å}, c = 14.95 \, \text{Å}, and α,β,γ7789\alpha, \beta, \gamma \approx 77–89^\circ) .
    • NMR spectroscopy: Confirm substitution patterns via 13C NMR^{13}\text{C NMR} (e.g., carbonyl carbons at δ 160–180 ppm) .
    • HPLC analysis: Employ reverse-phase columns (e.g., Newcrom R1) with mobile phases like acetonitrile/water (70:30) for purity assessment .

    Advanced Research Questions

    Q. How can researchers resolve contradictions in reported biological activity data for this compound?

    Methodological Answer: Contradictions may arise from impurities, stereochemical variations, or assay conditions. Mitigation strategies include:

    • Purity validation: Use HPLC (retention time ~8.2 min) to ensure ≥95% purity .
    • Crystallographic analysis: Verify stereochemistry via SHELXL-refined structures to rule out conformational isomers .
    • Assay standardization: Compare cytotoxicity across multiple cell lines (e.g., SNB-19 glioblastoma) under controlled conditions (e.g., 25 µM concentration, 48-hour exposure) .

    Q. What strategies optimize the compound’s reactivity for synthesizing derivatives with enhanced bioactivity?

    Methodological Answer:

    • Substituent effects: Introduce electron-withdrawing groups (e.g., -NO2_2) at the phenyl ring to enhance electrophilic reactivity for nucleophilic substitution .
    • Catalytic systems: Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach aryl/heteroaryl groups at the 3-position .
    • Solvent optimization: Polar aprotic solvents (e.g., DMF) improve reaction rates for ester hydrolysis to carboxylic acid derivatives .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    Ethyl 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylate
    Reactant of Route 2
    Reactant of Route 2
    Ethyl 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylate

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.